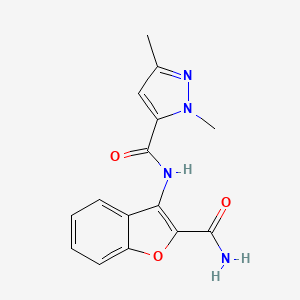

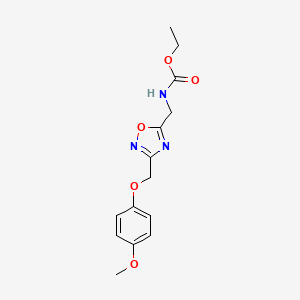

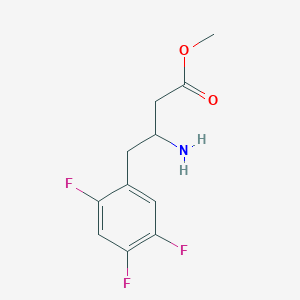

![molecular formula C20H18FN3OS B2471474 4-((3-fluorobencil)tio)-1-(piridin-4-ilmetil)-6,7-dihidro-1H-ciclopenta[d]pirimidin-2(5H)-ona CAS No. 899731-17-0](/img/structure/B2471474.png)

4-((3-fluorobencil)tio)-1-(piridin-4-ilmetil)-6,7-dihidro-1H-ciclopenta[d]pirimidin-2(5H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18FN3OS and its molecular weight is 367.44. The purity is usually 95%.

BenchChem offers high-quality 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antituberculosa

Este compuesto ha sido investigado por su potencial como agente antituberculoso. En un estudio realizado por Borate et al., se sintetizaron y analizaron varias tieno[2,3-d]pirimidin-4(3H)-onas, incluida nuestra molécula de interés, contra Mycobacterias. Cabe destacar que algunos de estos compuestos mostraron una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra (ATCC 25177) y Mycobacterium bovis BCG (ATCC 35743). Específicamente, los compuestos 13b y 29e demostraron una muy buena actividad antimicobacteriana, con valores de MIC en el rango de 6–8 μM. Estos hallazgos sugieren que las tienopirimidinonas, incluido nuestro compuesto, son prometedoras como posibles agentes antituberculosos .

Comportamiento Fotofísico

Aunque no está directamente relacionado con las aplicaciones terapéuticas, comprender el comportamiento fotofísico de las moléculas orgánicas es crucial para diversos campos. Por ejemplo, el compuesto “3-(piridin-2-il)triimidazotriazina” (TT-Py) ha sido estudiado por su rico comportamiento fotofísico. Las investigaciones utilizando espectroscopías de estado estacionario, de resolución temporal y ultrarrápida revelaron fluorescencia y fosforescencia dependientes de la excitación en películas mezcladas y en la fase cristalina. Aunque este compuesto específico difiere de nuestro compuesto objetivo, estos estudios contribuyen a nuestra comprensión más amplia del comportamiento molecular y pueden informar aplicaciones en ciencia de materiales y optoelectrónica .

Mecanismo De Acción

Target of Action

The compound, also known as 4-{[(3-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one, has been designed and synthesized as a potential antitubercular agent . Its primary targets are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It is known that the compound exhibits significant antimycobacterial activity . The interaction with its targets likely involves binding to specific proteins or enzymes within the Mycobacterium species, inhibiting their function and leading to the death of the bacteria.

Result of Action

The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective at relatively low concentrations. The molecular and cellular effects of the compound’s action likely involve the disruption of essential bacterial processes, leading to the death of the bacteria.

Propiedades

IUPAC Name |

4-[(3-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-16-4-1-3-15(11-16)13-26-19-17-5-2-6-18(17)24(20(25)23-19)12-14-7-9-22-10-8-14/h1,3-4,7-11H,2,5-6,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWCQCXDDOSNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)F)CC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

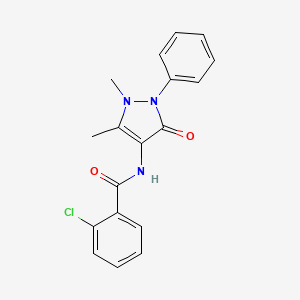

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2471395.png)

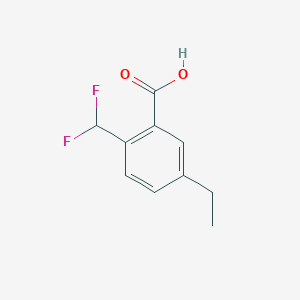

![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)

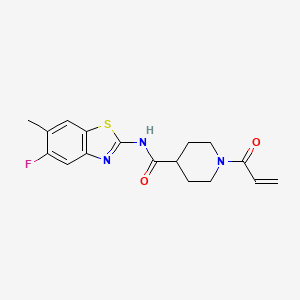

![2-(2-Methoxyphenyl)-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2471404.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2471411.png)